1D-myo-inositol 1,3,4-trisphosphate(6-) is a phosphoinositide compound that plays a critical role in cellular signaling pathways, particularly in the regulation of calcium ion release from the endoplasmic reticulum. It is an important intracellular messenger formed through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. This compound is part of a larger family of inositol phosphates, which are derived from myo-inositol and serve various functions in cellular processes including metabolism, cell proliferation, and differentiation .
The synthesis of 1D-myo-inositol 1,3,4-trisphosphate(6-) typically involves several steps:
For instance, one study describes the synthesis of myo-inositol 1,3,4-trisphosphate from myo-inositol 1,4,5-trisphosphate using enzymatic pathways found in rat brain homogenates .
The molecular formula for 1D-myo-inositol 1,3,4-trisphosphate(6-) is , with a molecular weight of approximately 420.10 g/mol. The compound features multiple hydroxyl groups and phosphate moieties that contribute to its biochemical activity.
The structure can be represented as follows:
1D-myo-inositol 1,3,4-trisphosphate(6-) participates in several significant biochemical reactions:
The mechanism of action for 1D-myo-inositol 1,3,4-trisphosphate(6-) primarily involves its interaction with calcium channels located on the endoplasmic reticulum. When it binds to these channels:
Relevant data includes:
1D-myo-inositol 1,3,4-trisphosphate(6-) has several important applications in scientific research:
This compound represents a key player in understanding cellular signaling mechanisms and holds promise for therapeutic interventions targeting related pathways.
1D-myo-inositol 1,3,4-trisphosphate(6-) (Ins(1,3,4)P₃) belongs to the family of inositol phosphate signaling molecules characterized by a cyclohexanehexol ring with specific phosphate substitutions. Its structure features phosphate groups at the D-configured 1, 3, and 4 positions of the myo-inositol ring, resulting in a trisphosphate trianion with a net charge of -6 at physiological pH [5] [8]. The stereochemistry is defined by the axial orientation of the 2-hydroxyl group in the myo-inositol conformation, which creates a distinct three-dimensional arrangement of phosphates crucial for molecular recognition [5] [9].
This isomer differs fundamentally from 1D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) in both phosphate positioning and biological function. While Ins(1,4,5)P₃ has phosphates at positions 1, 4, and 5, Ins(1,3,4)P₃ carries phosphates at 1, 3, and 4 [9]. This seemingly minor positional variance creates significant topological differences: The 1,3,4-trisphosphate configuration generates a syn-orientation between the 1- and 3-phosphates, whereas Ins(1,4,5)P₃ exhibits a trans relationship between its 4- and 5-phosphates. These stereoelectronic disparities directly impact protein-binding affinity and metabolic stability [5] [8].
Table 1: Stereochemical Comparison of Inositol Trisphosphate Isomers
Isomer | Phosphate Positions | Hydroxyl Orientation (C2) | Net Charge (pH 7.4) | Key Structural Features |
---|---|---|---|---|
1D-myo-inositol 1,3,4-trisphosphate(6-) | 1, 3, 4 | Axial | -6 | syn-1,3-phosphates; equatorial 4-phosphate |
1D-myo-inositol 1,4,5-trisphosphate | 1, 4, 5 | Axial | -6 | trans-4,5-phosphates; vicinal 4,5-diphosphate motif |
DL-myo-inositol 1,4,6-trisphosphate | 1, 4, 6 | Axial | -6 | Distal 1,6-phosphates; asymmetric substitution |
DL-scyllo-inositol 1,2,4-trisphosphate | 1, 2, 4 | Equatorial | -6 | Non-myo configuration; symmetric phosphate distribution |
In aqueous solutions, Ins(1,3,4)P₃ exhibits considerable conformational flexibility due to rotation around C-C and C-O-P bonds. Nuclear magnetic resonance (NMR) studies reveal that its myo-inositol ring maintains a near-chair conformation, with pseudorotation barriers significantly lower than those observed in more highly phosphorylated species like inositol 1,3,4,5-tetrakisphosphate [6] [9]. The phosphate groups undergo rapid protonation-deprotonation equilibria, resulting in multiple microspecies whose populations are pH-dependent. At physiological pH (7.4), the dominant species carries a -6 charge, with pKa values for the final deprotonations typically exceeding 8.5 [5].
When interacting with membrane interfaces or binding proteins, Ins(1,3,4)P₃ undergoes significant conformational restriction. Molecular dynamics simulations indicate that membrane association is mediated primarily through electrostatic interactions between its polyanionic phosphate clusters and cationic residues of membrane-associated proteins or lipid headgroups [6] [10]. This binding induces a conformational shift that orients the 3- and 4-phosphates into a bis-equatorial arrangement, positioning them for optimal interaction with catalytic or binding sites. The 1-phosphate remains relatively solvent-exposed during membrane interactions, potentially explaining its metabolic lability compared to the other phosphates [6].
The biological specificity of inositol trisphosphate isomers is exquisitely sensitive to phosphate positioning, as demonstrated by comparative functional studies:
Calcium Mobilization: Ins(1,4,5)P₃ potently mobilizes intracellular calcium (EC₅₀ ~100-300 nM) through specific receptor binding, whereas Ins(1,3,4)P₃ shows negligible calcium-releasing activity even at micromolar concentrations [4] [7] [9]. This functional divergence stems from critical differences in receptor binding: The Ins(1,4,5)P₃ receptor requires the vicinal 4,5-diphosphate motif for high-affinity interaction, a feature absent in Ins(1,3,4)P₃ [9] [10].
Kinase Interactions: Ins(1,3,4)P₃ is not a substrate for inositol trisphosphate 3-kinase (which phosphorylates Ins(1,4,5)P₃ at the 3-position) due to its pre-existing 3-phosphate. Instead, it serves as a poor substrate for 5- and 6-kinases. Remarkably, structural analogues modified at the 3-position, such as L-chiro-inositol 2,3,5-trisphosphorothioate, inhibit phosphatidylinositol 3-kinase (PI3K), while Ins(1,3,4)P₃ itself shows no such activity [2].
Metabolic Stability: Enzymatic dephosphorylation studies reveal distinct metabolic pathways. Ins(1,4,5)P₃ undergoes rapid 5-phosphatase cleavage yielding Ins(1,4)P₂, whereas Ins(1,3,4)P₃ is preferentially dephosphorylated at the 4-position by specific phosphatases, yielding myo-inositol 1,3-bisphosphate [6]. This differential metabolism contributes to their distinct signaling lifetimes – typically seconds for Ins(1,4,5)P₃ versus minutes for Ins(1,3,4)P₃ in cellular contexts [4] [6].
Table 2: Functional Differentiation of Key Inositol Trisphosphate Isomers
Functional Parameter | Ins(1,3,4)P₃ | Ins(1,4,5)P₃ | Ins(1,3,4,5)P₄ |
---|---|---|---|
Primary Biosynthetic Origin | Ins(1,3,4,5)P₄ 5-phosphatase | PIP₂ phospholipase C | Ins(1,4,5)P₃ 3-kinase |
Calcium Mobilization | Negligible (<5% of Ins(1,4,5)P₃ efficacy) | Potent (EC₅₀ 0.1-0.3 µM) | Weak (EC₅₀ >5 µM) |
Receptor Binding (InsP₃R) | Kd >5 µM | Kd 10-50 nM | Kd ~1 µM |
PI3K Modulation | No inhibition | No inhibition | Competitive inhibition (IC₅₀ ~10 µM) |
Major Dephosphorylation Pathway | 4-phosphatase → Ins(1,3)P₂ | 5-phosphatase → Ins(1,4)P₂ | 5-phosphatase → Ins(1,3,4)P₃ |
Cellular Half-life | 2-5 minutes | 10-30 seconds | 15-60 seconds |
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